

Confirming the Structure of Phenylacetyl Disulfide via NMR Spectroscopy: A Comparative Guide

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Compound of Interest

Compound Name: Phenylacetyl disulfide

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For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthetic compounds. This guide provides a comparative analysis of the ^1H and ^{13}C NMR data for **phenylacetyl disulfide**, alongside its common starting materials and a potential byproduct. This information, supplemented with a detailed experimental protocol and a logical workflow, will aid in the unambiguous confirmation of the target molecule's structure.

Comparative NMR Data Analysis

The confirmation of the **phenylacetyl disulfide** structure relies on the distinct chemical shifts observed in its ^1H and ^{13}C NMR spectra compared to its precursors and potential impurities. The key differentiators are the chemical shifts of the methylene (CH_2) protons and carbons, as well as the carbonyl ($\text{C}=\text{O}$) carbons, which are significantly influenced by the neighboring disulfide bond.

A summary of the expected ^1H and ^{13}C NMR chemical shifts for **phenylacetyl disulfide** and related compounds is presented in Table 1. The data for **phenylacetyl disulfide** is predicted data, as comprehensive experimental spectra are not readily available in the literature. This predicted data serves as a valuable reference for spectral interpretation.

Table 1: Comparative ^1H and ^{13}C NMR Chemical Shift Data

Compound	Functional Group	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Phenylacetyl Disulfide	Phenyl (C ₆ H ₅)	~7.2-7.4 (m)	~127-134
(Predicted)	Methylene (CH ₂)	~4.1 (s)	~48.4
Carbonyl (C=O)	-	~195	
Phenylacetic Acid	Phenyl (C ₆ H ₅)	7.24-7.36 (m)[1]	127.3, 128.6, 129.3, 133.2
Methylene (CH ₂)	3.64 (s)[1]	41.0	
Carboxyl (COOH)	~11-12 (br s)	177.9	
Phenylacetyl Chloride	Phenyl (C ₆ H ₅)	~7.2-7.4 (m)	~127-134
Methylene (CH ₂)	~4.2 (s)	~53	
Carbonyl (COCl)	-	~172	
Thioacetic Acid	Methyl (CH ₃)	~2.4 (s)	~32
Thiol (SH)	~4.7 (s)	-	
Carbonyl (C=S)	-	~200	

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm. Predicted data for **phenylacetyl disulfide** was obtained using standard NMR prediction software and should be used as a guideline. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like **phenylacetyl disulfide**.

1. Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of

the compound and should not have signals that overlap with key resonances of the analyte.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.
- Tune and match the probe for both the ^1H and ^{13}C frequencies to ensure maximum signal-to-noise.

3. ^1H NMR Acquisition:

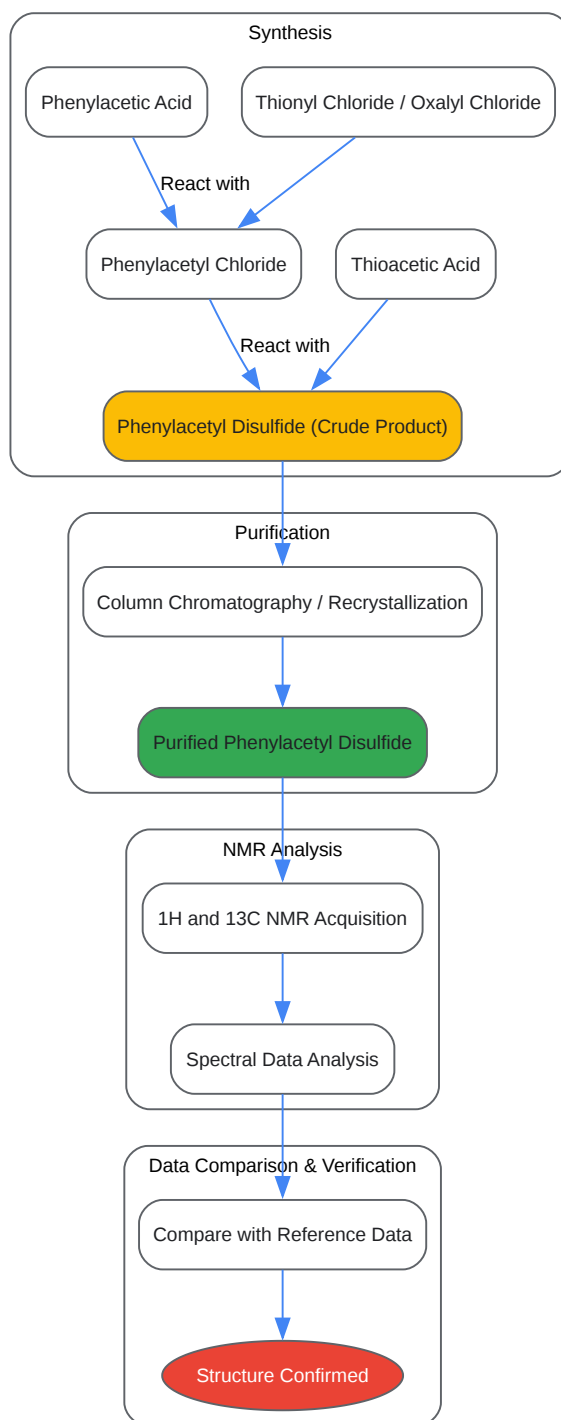
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use a standard 90° pulse sequence.
- Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.
- Acquire a sufficient number of scans (typically 8-16 for a moderately concentrated sample) to achieve a good signal-to-noise ratio.
- Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

4. ^{13}C NMR Acquisition:

- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio.
- Set the relaxation delay (d1) to 2-5 seconds. A longer delay may be necessary for quaternary carbons.
- Acquire a larger number of scans (typically 128 to 1024 or more, depending on the sample concentration) due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Process the FID with a Fourier transform, phase correction, and baseline correction.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of **phenylacetyl disulfide** using NMR spectroscopy, from sample synthesis to final structure verification.



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References

- 1. rsc.org [rsc.org]
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